1-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
CAS No.: 902920-43-8
Cat. No.: VC7765607
Molecular Formula: C24H22ClN3O4
Molecular Weight: 451.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902920-43-8 |
|---|---|
| Molecular Formula | C24H22ClN3O4 |
| Molecular Weight | 451.91 |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C24H22ClN3O4/c1-31-20-10-7-16(14-21(20)32-2)11-13-27-23(29)19-4-3-12-26-22(19)28(24(27)30)15-17-5-8-18(25)9-6-17/h3-10,12,14H,11,13,15H2,1-2H3 |
| Standard InChI Key | WPOFQEMXVWIIHE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidine-2,4-dione, reflects its fused pyrido-pyrimidine core substituted with a 4-chlorobenzyl group at position 1 and a 3,4-dimethoxyphenethyl moiety at position 3. The molecular formula is C₂₄H₂₂ClN₃O₄, with a molecular weight of 451.91 g/mol.
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| CAS No. | 902920-43-8 |
| SMILES | COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl)OC |
| InChIKey | WPOFQEMXVWIIHE-UHFFFAOYSA-N |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 73.8 Ų |
The pyrido[2,3-d]pyrimidine scaffold confers rigidity, while the 3,4-dimethoxyphenethyl side chain introduces hydrophobic and electron-donating characteristics critical for receptor interactions .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically employs multicomponent reactions (MCRs) or stepwise cyclization strategies. For this compound, analog-based protocols suggest:
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Knoevenagel Condensation: Reaction of 4-chlorobenzylamine with a β-keto ester to form the pyrimidine ring .
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Michael Addition: Introduction of the 3,4-dimethoxyphenethyl group via nucleophilic attack on an α,β-unsaturated carbonyl intermediate .
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Cyclization: Acid- or base-mediated closure of the pyrido ring system, as demonstrated in related pyridopyrimidine syntheses .
Table 2: Optimized Reaction Conditions (Representative Example)
| Parameter | Value |
|---|---|
| Catalyst | Diammonium hydrogen phosphate |
| Solvent | Aqueous ethanol |
| Temperature | Reflux (80°C) |
| Yield | 72–85% (estimated) |
Microwave-assisted methods reported for analogous compounds reduce reaction times from hours to minutes while maintaining yields >75% .
Pharmacological Profile
Mechanism of Action
While direct biological data for this specific compound remain unpublished, structural analogs inhibit key oncology targets:
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Tyrosine Kinases: The dimethoxyphenyl group mimics ATP-binding motifs, competitively inhibiting kinases like BCR-ABL and FGFR .
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PI3K/mTOR Pathway: Pyrido[2,3-d]pyrimidines disrupt lipid kinase activity, inducing apoptosis in cancer cell lines (IC₅₀ = 0.1–5 μM) .
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Dihydrofolate Reductase (DHFR): Methoxy substitutions enhance binding to DHFR’s hydrophobic pocket, impairing nucleotide synthesis .
Structure-Activity Relationships (SAR)
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Position 1 Substitution: 4-Chlorobenzyl groups improve cellular permeability by lowering polar surface area .
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Position 3 Side Chain: Phenethyl chains with 3,4-dimethoxy groups maximize kinase affinity due to π-π stacking with Phe residues .
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Dione Motif: The 2,4-dione configuration is critical for hydrogen bonding with catalytic lysine residues in target enzymes .
Research Applications
Anticancer Investigations
In silico docking studies predict strong binding (ΔG = −9.2 kcal/mol) to the ATP-binding site of EGFR kinase, surpassing erlotinib (−8.5 kcal/mol) . Preliminary in vitro assays using analogous compounds show:
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Cytotoxicity: GI₅₀ = 1.2 μM against MCF-7 breast cancer cells .
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Selectivity Index: >10-fold selectivity for cancer over normal fibroblasts .
Future Directions
Lead Optimization
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Prodrug Development: Acetylation of hydroxyl groups to improve oral absorption .
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Polymer Conjugates: PEGylation to reduce plasma protein binding and extend half-life .
Target Expansion
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